

# A Technical Guide to the Physicochemical Properties of Z-D-Phenylalaninol

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## Compound of Interest

Compound Name: **Z-D-Phenylalaninol**

Cat. No.: **B057623**

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Z-D-Phenylalaninol** (also known as (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol), a crucial chiral building block in pharmaceutical and chemical research. The document details its melting point and optical rotation, outlines the standard experimental protocols for these measurements, and illustrates its application in chemical synthesis.

## Physicochemical and Optical Properties

**Z-D-Phenylalaninol** is a derivative of the amino acid D-phenylalanine, where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection makes it a valuable intermediate in peptide synthesis and the development of chiral catalysts.<sup>[1]</sup> Its physical and optical characteristics are critical for its identification, quality control, and application in asymmetric synthesis.

Table 1: Physicochemical Data for **Z-D-Phenylalaninol**

Property	Value	Source(s)
Synonyms	Z-D-Phe-ol, (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol	<a href="#">[1]</a>
CAS Number	58917-85-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	285.34 g/mol	<a href="#">[3]</a>
Melting Point	86-92 °C	<a href="#">[1]</a>
92-95 °C (lit.)	<a href="#">[3]</a>	
Form	Powder	<a href="#">[3]</a>
Purity	≥ 97-99%	<a href="#">[1]</a> <a href="#">[3]</a>

Table 2: Optical Rotation Data for **Z-D-Phenylalaninol**

Specific Rotation ([ $\alpha$ ])	Conditions	Source(s)
+45.00 ± 1°	c=1.19% in Ethanol	<a href="#">[1]</a>
+30°	[ $\alpha$ ]22/D, c=1 in Chloroform	<a href="#">[3]</a>

## Experimental Protocols

The following sections describe the standard methodologies for determining the melting point and optical rotation of solid chemical compounds like **Z-D-Phenylalaninol**.

### 2.1. Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. It is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **Z-D-Phenylalaninol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens/camera, is used.
- Measurement:
  - The capillary tube is placed in the heating block.
  - The temperature is increased rapidly to about 15-20 °C below the expected melting point (e.g., 86-95 °C for **Z-D-Phenylalaninol**).[\[3\]](#)
  - The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.
  - The temperature at which the substance begins to melt ( $T_1$ ) and the temperature at which it is completely molten ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1-T_2$ .
- Purity Indication: A narrow melting range (e.g., 0.5-2 °C) typically indicates a high degree of purity, whereas a broad range suggests the presence of impurities.

## 2.2. Optical Rotation Measurement

Optical activity is the property of a chiral substance to rotate the plane of polarized light.[\[4\]](#) The specific rotation is a characteristic property calculated from the observed rotation.

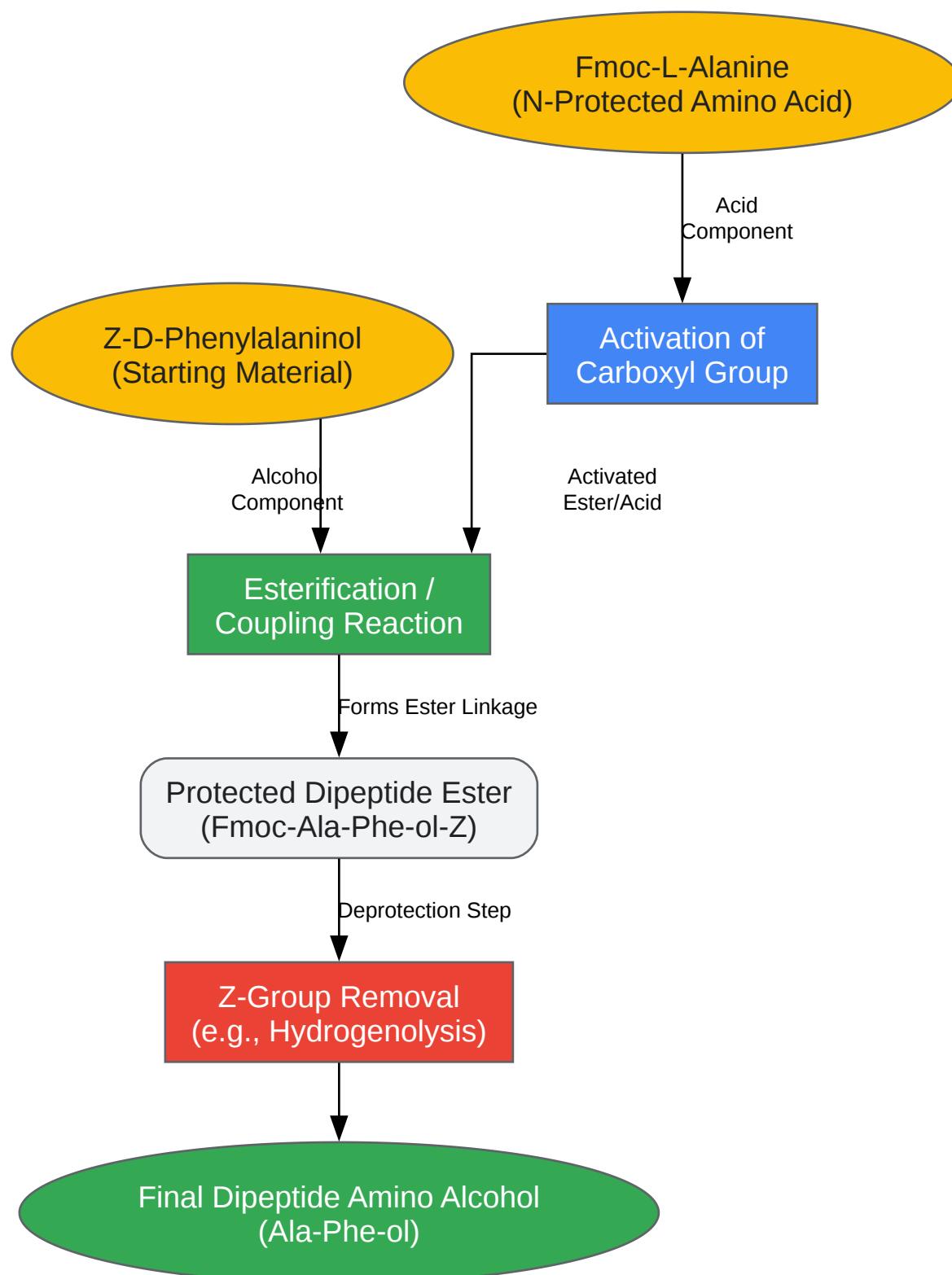
### Methodology:

- Solution Preparation: A solution of **Z-D-Phenylalaninol** is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., ethanol or chloroform) to a known concentration (c), typically expressed in g/100 mL.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Apparatus (Polarimeter):
  - A polarimeter is used, containing a light source (typically a sodium D-line, 589 nm), a polarizer, a sample tube of a fixed path length (l, in decimeters), an analyzer, and a detector.

- Measurement:
  - The sample tube is first filled with the pure solvent to measure the reference or "zero" reading.
  - The tube is then filled with the prepared solution of **Z-D-Phenylalaninol**.
  - The observed angle of rotation ( $\alpha_{\text{obs}}$ ) is measured. A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotatory.[5] **Z-D-Phenylalaninol** is dextrorotatory.[1]
- Calculation of Specific Rotation ( $[\alpha]$ ): The specific rotation is calculated using the Biot's law equation:[4][5]
  - $[\alpha] = \alpha_{\text{obs}} / (c * l)$
  - The temperature (T) and wavelength ( $\lambda$ ) of the light source are specified (e.g.,  $[\alpha]^{22}/D$ ).[3]

## Application in Synthesis: A Conceptual Workflow

**Z-D-Phenylalaninol** is a key starting material in the synthesis of more complex chiral molecules, particularly in peptide chemistry. The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using **Z-D-Phenylalaninol** as the C-terminal residue. This process involves the coupling of another protected amino acid (e.g., Fmoc-L-Alanine) to the hydroxyl group of **Z-D-Phenylalaninol**.

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Caption: Conceptual workflow for dipeptide synthesis using **Z-D-Phenylalaninol**.

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